molecular formula C4H10KO3PS B008354 O,O-Diethyl thiophosphate potassium salt CAS No. 5871-17-0

O,O-Diethyl thiophosphate potassium salt

Cat. No. B008354
CAS RN: 5871-17-0
M. Wt: 208.26 g/mol
InChI Key: OVJCAYMARFNMQB-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of phosphorus-containing ligands, including O,O-diethyl thiophosphate potassium salt, involves reactions between different phosphorus chlorides and lithium or potassium salts in organic solvents. A versatile method reported involves the reaction of Li[HN(X)PR2] and R'2P(Y)Cl in a benzene/n-hexane mixture, leading to the formation of these compounds as white crystalline solids. These processes are characterized by IR and multinuclear NMR spectroscopy, indicating their complex formation and structural integrity (Balázs et al., 1999).

Molecular Structure Analysis

The molecular structure of O,O-diethyl thiophosphate potassium salt has been studied using infrared and Raman spectroscopy, alongside high-level quantum chemical calculations. These studies aim to optimize the molecular geometry of the potassium salt and its anion, providing detailed insights into the vibrational modes and frequency assignments of the molecular structure (Billes & Holmgren, 2006).

Chemical Reactions and Properties

O,O-Diethyl thiophosphate potassium salt participates in various chemical reactions, including those with ethynyl bromides in the presence of cupric chloride. These reactions highlight the compound's ability to form new chemical bonds and structures, demonstrating its reactivity and potential for creating diverse chemical entities (Vikhreva et al., 1986).

Safety And Hazards

“O,O-Diethyl thiophosphate potassium salt” is classified as a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. It may cause respiratory irritation and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

potassium;diethoxy-oxido-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3PS.K/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJCAYMARFNMQB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)([O-])OCC.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10KO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2465-65-8 (Parent)
Record name Potassium O,O-diethyl phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005871170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4052718
Record name O,O-Diethyl ester phosphorothioic acid potassium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,O-Diethyl thiophosphate potassium salt

CAS RN

5871-17-0
Record name Potassium O,O-diethyl phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005871170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-Diethyl ester phosphorothioic acid potassium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-Diethyl thiophosphate potassium salt
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Record name POTASSIUM O,O-DIETHYL PHOSPHOROTHIOATE
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Synthesis routes and methods

Procedure details

To 86 g (434 mmole) of O,O,O-triethyl thiophosphate in 300 ml of absolute ethanol was added 28 g (440 mmole) of 88% KOH. The resulting mixture was refluxed for 20 hours, filtered while warm, concentrated in vacuo, and triturated with 20% diethyl ether/80% hexanes to yield 67 g of the title compound, a white solid mp 192°-197° C.
Quantity
86 g
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
D Schenke - Chemosphere, 2000 - Elsevier
A residue analytical method was developed for the determination of the dialkylphosphate metabolites of parathion in faecal samples obtained from rabbits. The faecal pieces were …
Number of citations: 8 www.sciencedirect.com
J Cieślak, A Grajkowski, V Livengood… - Current Protocols in …, 2004 - Wiley Online Library
The detailed preparation of deoxyribonucleoside phosphoramidites functionalized with a 4‐methylthio‐1‐butyl group for P(III) protection is described, along with the incorporation of …
A Wilk, MK Chmielewski, A Grajkowski… - The Journal of …, 2002 - ACS Publications
Among the various phosphate/thiophosphate protecting groups suitable for solid-phase oligonucleotide synthesis, the 3-(N-tert-butylcarboxamido)-1-propyl group is one of the most …
Number of citations: 52 pubs.acs.org
J Bianga, M Perez, D Mouvet, C Cajot… - … of Pharmaceutical and …, 2020 - Elsevier
A new analytical method based on ICP-MS/MS is proposed for the characterization of synthetic phosphorothioate oligonucleotides. Absolute quantification of oligonucleotides is …
Number of citations: 6 www.sciencedirect.com
C Kuitio, S Klangprapan, N Chingkitti… - … Science and Health …, 2021 - Taylor & Francis
This study aimed to develop an aptasensor for paraquat detection by gold nanoparticles. The specific aptamer for paraquat was selected by using the SELEX process via capillary …
Number of citations: 16 www.tandfonline.com
Q Huang, J Li, T Shi, J Liang, Z Wang, L Bai… - ACS Chemical …, 2020 - ACS Publications
DNA phosphorothioation (PT) exists in many pathogenic bacteria; however, the mechanism of PT-DNA resistance to the immune response is unclear. In this work, we meticulously …
Number of citations: 8 pubs.acs.org
BJ Proskocil, ACG Grodzki, DB Jacoby… - American journal of …, 2019 - atsjournals.org
Epidemiologic studies link organophosphorus pesticides (OPs) to increased incidence of asthma. In guinea pigs, OP-induced airway hyperreactivity requires macrophages and TNF-α. …
Number of citations: 23 www.atsjournals.org
TS Kumar, T Yang, S Mishra, C Cronin… - Journal of medicinal …, 2013 - ACS Publications
Activation of a cardiac myocyte P2X4 receptor protects against heart failure. 5′-Phosphonate and 5′-phosphate analogues of AMP containing a (N)-methanocarba (bicyclo[3.1.0]…
Number of citations: 98 pubs.acs.org
RR Pasupuleti, PC Tsai, PID Lin, MT Wu… - Rapid …, 2020 - Wiley Online Library
Rationale Organophosphate pesticides (OPPs) are the most commonly used insecticides around the world in various agricultural and domestic practices, and humans are frequently …
D Koutroulakis, S Sifakis, MN Tzatzarakis… - Reproductive …, 2014 - Elsevier
The aim of this study was to evaluate fetal exposure to organophosphate pesticides (OPs) by measuring their non-specific dialkyl-phosphate metabolites (DAPs) in amniotic fluid (AF), …
Number of citations: 40 www.sciencedirect.com

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